Manganese(III) acetate

Catalog No.
S571384
CAS No.
993-02-2
M.F
C6H9MnO6
M. Wt
232.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese(III) acetate

CAS Number

993-02-2

Product Name

Manganese(III) acetate

IUPAC Name

manganese(3+);triacetate

Molecular Formula

C6H9MnO6

Molecular Weight

232.07 g/mol

InChI

InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3

InChI Key

AHSBSUVHXDIAEY-UHFFFAOYSA-K

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mn+3]

Synonyms

manganese(III) acetate, manganese(III) acetate dihydrate, Mn(III) acetate dihydrate, Mn(OAc)3.2H2O

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mn+3]

As a Mild Oxidizing Agent

One of the primary applications of manganese(III) acetate lies in its ability to act as a mild oxidizing agent. Unlike stronger oxidants, manganese(III) acetate exhibits greater selectivity, meaning it reacts specifically with certain functional groups while leaving others untouched. This characteristic makes it particularly useful for controlled transformations in complex molecules [].

For example, manganese(III) acetate can be employed in the allylic oxidation of alkenes, a process that introduces an oxygen-containing group onto a specific carbon atom within a double bond. This reaction plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals and natural products [].

Promoting Free Radical Reactions

Manganese(III) acetate also demonstrates exceptional capabilities in promoting free radical reactions. Free radicals are highly reactive species possessing an unpaired electron, making them prone to undergoing various transformations. By facilitating the generation and controlled manipulation of these radicals, manganese(III) acetate enables the creation of new carbon-carbon and carbon-heteroatom bonds within organic molecules [].

This application finds significant utility in various synthetic strategies, including the construction of complex ring structures and the introduction of functional groups at specific positions within a molecule. The ability to control the radical generation process using manganese(III) acetate contributes to the efficiency and selectivity of these reactions [].

Additional Applications

Beyond its role in oxidation and free radical chemistry, manganese(III) acetate has found applications in other areas of scientific research. These include:

  • Catalysis: Manganese(III) acetate can act as a catalyst for various organic reactions, accelerating the rate of the process without being consumed itself [].
  • Environmental studies: Researchers have explored the potential use of manganese(III) acetate for the degradation of environmental pollutants due to its oxidizing properties [].

Manganese(III) acetate is a coordination compound with the formula Mn(OAc)₃, where OAc represents the acetate ion. This compound typically appears as a brown solid that is soluble in acetic acid and water. Manganese(III) acetate serves as an effective oxidizing agent in organic synthesis, particularly in radical-mediated reactions. The structure of manganese(III) acetate is more complex than its empirical formula suggests; it forms an oxo-centered trimer consisting of three manganese ions linked by six bridging acetate groups .

Manganese(III) acetate is primarily involved in one-electron oxidation reactions. It can oxidize enolizable carbonyl compounds to generate α-oxoalkyl radicals, which can then participate in further reactions such as radical coupling with alkenes . The typical reaction mechanisms include:

  • Radical Coupling: Manganese(III) acetate facilitates radical coupling reactions between carbonyl compounds and unsaturated substrates .
  • Formation of Lactones: The compound can oxidize alkenes in the presence of acetic acid, leading to the formation of γ-lactones through radical intermediates .
  • Tandem Oxidation: It has been utilized for tandem oxidation processes involving α and β-alkoxy α,β-unsaturated ketones .

Manganese(III) acetate can be synthesized through several methods:

  • Combination of Manganese Sources: One common method involves reacting potassium permanganate with manganese(II) acetate in acetic acid, which yields the dihydrate form of manganese(III) acetate .
  • Electrochemical Methods: Electrochemical oxidation of manganese(II) salts in acetic acid can also produce manganese(III) acetate .
  • Acetic Anhydride Reaction: The anhydrous form can be obtained by reacting manganese(II) acetate with acetic anhydride under controlled conditions .

Manganese(III) acetate has several applications in organic chemistry:

  • Oxidizing Agent: It is widely used as a one-electron oxidant in organic synthesis, particularly for transforming alkenes into various functional groups .
  • Catalyst: The compound acts as a catalyst for acetylation reactions involving alcohols, enhancing reaction rates and yields .
  • Synthetic Intermediates: Manganese(III) acetate is instrumental in synthesizing complex organic molecules through radical-mediated pathways, including the formation of cyclic structures from linear precursors .

Studies have explored the interactions of manganese(III) acetate with various substrates, particularly focusing on its role in radical-mediated transformations. The compound's ability to generate reactive radical species allows it to participate in diverse chemical processes, including:

  • Radical Addition Reactions: Manganese(III) acetate can add to alkenes and carbonyl compounds, facilitating the formation of new carbon-carbon bonds.
  • Functional Group Transformations: Its oxidative properties enable the transformation of various functional groups under mild conditions.

Manganese(III) acetate shares similarities with other manganese compounds but possesses unique properties that distinguish it from them. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Manganese(II) acetateMn(OAc)₂Less oxidative capability compared to manganese(III).
Manganese(VII) oxideMnO₄Stronger oxidizing agent but less selective than manganese(III).
Manganese(II,III) oxideMn₃O₄Exhibits mixed oxidation states; used in catalysis but less versatile than manganese(III).
Potassium permanganateKMnO₄A strong oxidizer; more aggressive than manganese(III), often leading to overoxidation.

Manganese(III) acetate stands out due to its moderate oxidative strength and ability to selectively mediate radical reactions without excessive side reactions, making it a valuable tool in synthetic organic chemistry.

Other CAS

993-02-2

Wikipedia

Manganese(III) acetate

Dates

Modify: 2024-04-14

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